molecular formula C3H3IN2O B1532876 2-Iodo-5-methyl-1,3,4-oxadiazole CAS No. 1592334-67-2

2-Iodo-5-methyl-1,3,4-oxadiazole

Cat. No. B1532876
CAS RN: 1592334-67-2
M. Wt: 209.97 g/mol
InChI Key: SXCDKPPGNAWNOW-UHFFFAOYSA-N
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Description

2-Iodo-5-methyl-1,3,4-oxadiazole, also known as IMOD, is an organic compound that has found numerous applications in scientific research. It has been used in the synthesis of a variety of organic compounds, as well as in the study of biochemical and physiological effects. IMOD is a versatile compound with a wide range of potential applications.

Scientific Research Applications

Comprehensive Analysis of “2-Iodo-5-methyl-1,3,4-oxadiazole” Applications

Antimicrobial Activity: “2-Iodo-5-methyl-1,3,4-oxadiazole” derivatives have been studied for their potential in combating various bacterial strains. Research indicates that these compounds can be effective against a range of bacteria, offering a new avenue for antibiotic development .

Insecticidal Properties: These derivatives also show promise in pest control. Compounds like “2-Iodo-5-methyl-1,3,4-oxadiazole” have been found to exhibit strong activity against common pests such as house flies and leaf rollers .

Anticancer Potential: The oxadiazole nucleus is a component in many compounds with anticancer activities. Derivatives of “2-Iodo-5-methyl-1,3,4-oxadiazole” are being explored for their potential use in cancer treatment due to their ability to inhibit cell proliferation .

Anti-inflammatory Uses: The anti-inflammatory properties of 1,3,4-oxadiazole derivatives make them candidates for the development of new anti-inflammatory drugs. This could lead to treatments for conditions like arthritis or other inflammatory diseases .

Antiviral Applications: Research into antiviral drugs has also included oxadiazole derivatives. These compounds may offer new solutions for treating viral infections, including HIV .

Antidiabetic Activity: The potential of “2-Iodo-5-methyl-1,3,4-oxadiazole” in managing diabetes is another area of interest. These compounds could play a role in developing new antidiabetic medications .

Antifungal Effects: Fungal infections pose significant health risks, and “2-Iodo-5-methyl-1,3,4-oxadiazole” derivatives are being investigated for their antifungal properties .

Synthesis of Other Chemicals: The compound can be used as a precursor or intermediate in the synthesis of more complex molecules for various scientific applications .

Mechanism of Action

Target of Action

It is known that 1,3,4-oxadiazoles, a class of compounds to which 2-iodo-5-methyl-1,3,4-oxadiazole belongs, have been successfully used in the treatment of various diseases in humans and animals . They exhibit a wide range of biological activities, including antibacterial, antiviral, blood pressure lowering, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory, and analgesic properties .

Mode of Action

It is known that many 1,3,4-oxadiazole derivatives exhibit their biological activity by acting on certain enzymes such as thymidylate synthase, histone deacetylase, topoisomerase ii, telomerase, and thymidine phosphorylase . These enzymes play crucial roles in cellular processes, and their inhibition can lead to the cessation of cell proliferation, making these compounds potential candidates for anticancer therapies .

Biochemical Pathways

It is known that 1,3,4-oxadiazole derivatives can act on several pathways, including inhibiting telomerase activity, focal adhesion kinase inhibitors, targeting thymidylate synthase, an inhibitor of the b-cell lymphoma 2, inhibitor of nf-kb signaling pathway, and targeting tubulin polymerization . These pathways are critical for cell growth and survival, and their disruption can lead to cell death, particularly in cancer cells .

Pharmacokinetics

The compound’s molecular weight is 20997 , which suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well absorbed and distributed in the body.

Result of Action

Given the known biological activities of 1,3,4-oxadiazole derivatives, it can be inferred that the compound may have potential antibacterial, antiviral, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory, and analgesic effects .

Action Environment

It is known that the compound has a storage temperature of -10 degrees celsius , suggesting that it may require a cool environment for optimal stability

properties

IUPAC Name

2-iodo-5-methyl-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3IN2O/c1-2-5-6-3(4)7-2/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXCDKPPGNAWNOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iodo-5-methyl-1,3,4-oxadiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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